molecular formula C15H15N3O4S B6507336 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 905692-50-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B6507336
CAS No.: 905692-50-4
M. Wt: 333.4 g/mol
InChI Key: IZIWAGWHXAMMKU-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by two key structural motifs:

2H-1,3-Benzodioxol-5-ylmethyl group: This methylenedioxy-substituted aromatic system is associated with metabolic stability and enhanced lipophilicity, traits common in bioactive molecules .

6-Methyl-2-oxo-1,2-dihydropyrimidin-4-ylsulfanyl moiety: The pyrimidinone ring, a heterocyclic scaffold, is often linked to hydrogen-bonding interactions in enzyme inhibition. The methyl group at position 6 and sulfanyl-acetamide chain may influence steric and electronic properties.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-9-4-14(18-15(20)17-9)23-7-13(19)16-6-10-2-3-11-12(5-10)22-8-21-11/h2-5H,6-8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIWAGWHXAMMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analog in the provided evidence is 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (, Compound 5.12) . The table below highlights critical distinctions:

Parameter Target Compound Compound 5.12 ()
Aromatic Substituent 2H-1,3-Benzodioxol-5-ylmethyl (methylenedioxy ring) Benzyl group
Pyrimidinone Substituents 6-Methyl at position 6; sulfanyl group at position 4 4-Methyl at position 4; sulfanyl group at position 2
Melting Point Not reported in evidence 196°C
Synthetic Yield Not reported in evidence 66%
¹H NMR Features Expected downfield shifts for benzodioxol protons (~6.0–6.5 ppm) Benzyl protons at δ 7.27–7.60; pyrimidinone CH-5 at δ 6.05

Impact of Structural Variations

The methylenedioxy ring may confer greater metabolic resistance compared to the benzyl group, which is prone to oxidative metabolism .

Pyrimidinone Substitution: The 6-methyl group in the target compound (vs. 4-methyl in Compound 5.12) could alter steric hindrance near the pyrimidinone’s reactive carbonyl, affecting binding affinity. Positional differences in the sulfanyl group (C4 vs. C2) may influence hydrogen-bonding patterns with target enzymes.

Physicochemical Properties :

  • The higher melting point of Compound 5.12 (196°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound, though data for the latter is unavailable.

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